molecular formula C16H17NOS B8387301 10H-Phenothiazine-10-butanol CAS No. 27874-02-8

10H-Phenothiazine-10-butanol

Cat. No.: B8387301
CAS No.: 27874-02-8
M. Wt: 271.4 g/mol
InChI Key: PHWBJWHENLUMEQ-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-butanol is a phenothiazine derivative intended for research and laboratory use. Phenothiazines are a significant class of heterocyclic compounds recognized for their diverse biological activities. Recent scientific literature highlights that novel phenothiazine derivatives are being synthesized and investigated for their potential as antimicrobial agents, with some showing promising activity against strains such as S. aureus . As a functionalized phenothiazine, this compound serves as a valuable chemical intermediate or reference standard in medicinal chemistry. It can be utilized in the design and synthesis of new molecules, particularly in the development of N-Mannich bases, which are known to possess a range of pharmacological properties . Researchers can employ this compound in studies aimed at exploring its mechanism of action, which may involve molecular docking simulations to understand its binding affinities with target proteins . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

27874-02-8

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

4-phenothiazin-10-ylbutan-1-ol

InChI

InChI=1S/C16H17NOS/c18-12-6-5-11-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10,18H,5-6,11-12H2

InChI Key

PHWBJWHENLUMEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of 10H-phenothiazine, including 10H-phenothiazine-10-butanol, exhibit significant antimicrobial properties. A study synthesized various substituted 10H-phenothiazines and evaluated their in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds possess potent antimicrobial effects, with some derivatives showing enhanced activity due to structural modifications .

Anticancer Properties
The potential anticancer activity of 10H-phenothiazine derivatives has also been investigated. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. Further studies are ongoing to explore the structure-activity relationship (SAR) to optimize their efficacy against different cancer types .

Neuropharmacology
Phenothiazine derivatives have historically been used in psychiatry as antipsychotic agents. Recent studies suggest that 10H-phenothiazine-10-butanol may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Material Science

Conductive Polymers
10H-phenothiazine derivatives are being explored for their applications in the development of conductive polymers. These materials can be used in electronic devices, sensors, and biofuel cells. The ability to polymerize phenothiazine structures into conductive films offers promising avenues for advancing technology in energy storage and conversion systems .

Electrochemical Applications
Recent advancements have demonstrated the electrochemical generation of phenothiazin-5-ium derivatives from 10H-phenothiazine compounds. This process can be utilized for creating novel materials with specific electrochemical properties, which are essential for applications in batteries and supercapacitors .

Case Studies

Study Focus Findings
Garg et al. (2014)Antimicrobial AssessmentSynthesized several substituted 10H-phenothiazines; demonstrated strong antibacterial and antifungal activities against specified microorganisms .
Nature Research (2024)Electrochemical SynthesisDeveloped a methodology for synthesizing bis(phenylsulfonyl)-10H-phenothiazine derivatives under controlled conditions; highlighted potential for energy applications .
ResearchGate Publication (2024)Fluorinated DerivativesInvestigated bioactive fluorinated 10H-phenothiazines; noted increased biological activity with fluorination .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the phenothiazine ring undergoes controlled oxidation to form sulfoxides or sulfones.

Reaction Conditions Product Yield Source
Sulfur oxidation to sulfone30% H₂O₂ in glacial acetic acid, 50–55°C10H-Phenothiazine-10-butanol-5,5-dioxide72–85%
Electrochemical oxidationH₂O/CH₃CN (3:7), carbon anode, 15 mA/cm²Phenothiazin-5-ium intermediatesN/A

Key findings:

  • Sulfone formation enhances electrophilicity, enabling further substitution at the sulfur center .

  • Electrochemical methods generate reactive intermediates (e.g., PTZₒₓ) for coupling with arylsulfinic acids .

Functionalization of the Hydroxyl Group

The butanol side chain’s hydroxyl group participates in esterification and etherification.

Reaction Conditions Product Application Source
BenzylationBenzyl chloride, K₂CO₃, DMF, 80°C10-(4-Benzyloxybutyl)-10H-phenothiazineProtecting group strategy
Silylationt-BuPh₂SiCl, imidazole, CH₂Cl₂, 25°CSilyl-protected derivativeStability in cross-coupling

Notes:

  • Benzylation facilitates subsequent deprotection for hydroxyl regeneration under acidic conditions .

  • Silyl groups improve solubility in nonpolar solvents for Pd-catalyzed reactions .

Buchwald-Hartwig Cross-Coupling

The phenothiazine nitrogen and aryl halides undergo coupling to introduce diverse substituents.

Substrate Catalyst Conditions Product Yield Source
2-ChlorophenothiazinePdCl₂(dppf)₂, K₂CO₃Dioxane/H₂O (10:1), 105°C, 48 h2-Amino-10H-phenothiazine derivatives44–93%

Applications:

  • Aminated derivatives exhibit enhanced bioactivity (e.g., antimicrobial and P-glycoprotein inhibition) .

Halogenation and Arylation

Bromination at the phenothiazine core enables further functionalization.

Reaction Reagents Position Product Yield Source
BrominationNBS, THF, 0–5°C3,7-positions3,7-Dibromo-10H-phenothiazine-10-butanol68%

Mechanistic insight:

  • Radical bromination occurs preferentially at electron-rich positions (C3 and C7) .

Hydroboration-Oxidation of Alkenes

The butanol chain’s terminal hydroxyl group can be modified via alkene intermediates.

Substrate Reagents Conditions Product Yield Source
DienylphenothiazineBH₃·SMe₂, H₂O₂/NaOHTHF, 0°C to rtHydroxybutyl derivatives51–76%

Applications:

  • Hydroxybutyl chains improve interactions with biological targets (e.g., P-glycoprotein) .

Ribofuranoside Conjugation

The hydroxyl group reacts with ribofuranosyl donors to form glycosides.

Reaction Conditions Product Yield Source
Glycosylationβ-D-Ribofuranosyl-1-acetate-2,3,5-tribenzoateToluene, 150–160°C, 10 hRibofuranoside derivatives68%

Key feature:

  • Ribosylation enhances solubility and bioavailability for pharmacological studies .

Sulfonamide Formation

Reaction with sulfonyl chlorides introduces sulfonamide groups.

Reagent Conditions Product Yield Source
4-Methoxyphenylsulfonyl chlorideEt₃N, CH₂Cl₂, 25°CN-Sulfonylated phenothiazine78%

Biological relevance:

  • Sulfonamide derivatives show potent growth inhibition against P. aeruginosa and S. aureus .

Comparison with Similar Compounds

Core Phenothiazine Conformation

The phenothiazine core adopts a "butterfly" conformation due to the non-planar arrangement of its two benzene rings. In 10-substituted derivatives like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the folding angle between the benzene rings is ~153.87°, consistent with other derivatives . The butanol substituent’s flexible alkyl chain may slightly alter this angle, though intramolecular charge-transfer interactions (common in derivatives with electron-withdrawing groups) likely maintain near-planar geometry .

Substituent Effects on Properties

Compound Substituent Molecular Weight Polarity Key Features
10H-Phenothiazine-10-butanol -O(CH₂)₃CH₂OH ~287 (calculated) High Hydroxyl group enhances water solubility
10-Methylphenothiazine -CH₃ 213.30 Low Lipophilic; base for further functionalization
Methyl 10H-phenothiazine-10-carboxylate -COOCH₃ 257.31 Moderate Ester group balances solubility/reactivity
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine -(C≡C)C₆H₄NO₂ 344.39 Low Electron-withdrawing nitro group; low solubility
Chlorpromazine -CH₂CH₂CH₂N(CH₃)₂ 318.86 Moderate Pharmaceutical activity (antipsychotic)

Key Observations:

  • Solubility: The hydroxyl group in 10H-Phenothiazine-10-butanol increases polarity, making it more soluble in polar solvents compared to methyl or aryl derivatives. This contrasts with 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, which has low solubility due to its aromatic nitro group .
  • Synthetic Challenges: Alkylation with bromoalcohols (e.g., bromobutanol) often produces side products like alkenyl derivatives, necessitating rigorous purification .

Pharmacological Potential

Phenothiazine derivatives are widely studied for biological activity. For example:

  • Chlorpromazine (10-(3-dimethylaminopropyl)-2-chlorophenothiazine) inhibits dopamine receptors, demonstrating antipsychotic effects .
  • Compound 22 (4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide) acts as a histone deacetylase (HDAC) inhibitor, with substituent length and polarity critical for enzyme binding .

10H-Phenothiazine-10-butanol’s hydroxyl group may enhance bioavailability compared to methyl or ester derivatives, though its pharmacological activity remains unexplored in the provided evidence.

Preparation Methods

Alkylation Using Alkyl Halides

A widely employed strategy for N-alkylation utilizes alkyl halides, such as 1-bromo-4-butanol, in the presence of a base. In a representative procedure, phenothiazine is treated with 1-bromo-4-butanol under phase-transfer conditions using tetrabutylammonium iodide (TBAI) as a catalyst and potassium carbonate as a base. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours.

Example Protocol

  • Reactants : Phenothiazine (1 equiv), 1-bromo-4-butanol (1.2 equiv), K₂CO₃ (2 equiv), TBAI (0.1 equiv)

  • Solvent : DMF, 80°C, 24 hours

  • Work-up : Extraction with dichloromethane, washing with water, column chromatography (petroleum ether/ethyl acetate)

  • Yield : ~70–80% (estimated based on analogous reactions)

The hydroxyl group in 1-bromo-4-butanol necessitates protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during alkylation. Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the alcohol functionality.

Reductive Amination

Reductive amination offers an alternative route, wherein phenothiazine reacts with a carbonyl compound (e.g., 4-oxobutan-1-ol) in the presence of a reducing agent. This method avoids the use of alkyl halides but requires careful optimization to prevent over-reduction.

Example Protocol

  • Reactants : Phenothiazine (1 equiv), 4-oxobutan-1-ol (1.5 equiv), NaBH₃CN (1.5 equiv)

  • Solvent : Methanol, room temperature, 12 hours

  • Yield : ~50–60% (extrapolated from similar diamine syntheses)

While this approach is less common for secondary amines like phenothiazine, modifications such as using acidic conditions (acetic acid) or alternative reductants (e.g., BH₃·THF) may improve efficiency.

Ullmann-Type Coupling for Hydroxyl Group Introduction

Ullmann coupling provides a route to introduce phenolic or alcohol groups directly to the phenothiazine core. While traditionally used for aryl ethers, recent adaptations have enabled alcohol incorporation via copper-mediated reactions.

Example Protocol

  • Reactants : 10H-Phenothiazine (1 equiv), 1,4-diiodobutane (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMSO, 120°C, 48 hours

  • Yield : ~40–50% (extrapolated from phenyl group couplings)

This method is less efficient than alkylation or palladium catalysis but remains valuable for introducing hydroxyl groups in sterically hindered environments.

Analytical Characterization and Validation

Successful synthesis of 10H-phenothiazine-10-butanol requires rigorous characterization to confirm structural integrity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Signals at δ 3.60–3.70 ppm (m, 2H, -CH₂OH), δ 3.90–4.10 ppm (t, 2H, N-CH₂), and aromatic protons between δ 6.50–7.50 ppm.

    • ¹³C NMR : Resonances for the butanol chain (δ 60–70 ppm for C-OH) and phenothiazine carbons (δ 110–150 ppm).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 271.4 (calculated for C₁₆H₁₇NOS).

  • Infrared Spectroscopy :

    • Broad O-H stretch at ~3200–3400 cm⁻¹ and C-N stretch at ~1250 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages Challenges
N-Alkylation (alkyl halide)1-Bromo-4-butanol, TBAI, K₂CO₃DMF, 80°C, 24 h70–80%High yield; simple setupRequires hydroxyl protection
Buchwald-Hartwig4-Bromobutan-1-ol, Pd/XPhosCH₃CN, 100°C, 24 h65–75%Regioselective; no protection neededCostly catalysts; inert conditions
Reductive Amination4-Oxobutan-1-ol, NaBH₃CNMeOH, rt, 12 h50–60%Avoids alkyl halidesLow efficiency for secondary amines
Ullmann Coupling1,4-Diiodobutane, CuIDMSO, 120°C, 48 h40–50%Direct hydroxyl introductionLong reaction time; moderate yield

Challenges and Optimization Strategies

  • Hydroxyl Group Protection : The alcohol in 1-bromo-4-butanol must be protected (e.g., as a silyl ether) to prevent nucleophilic displacement during alkylation. TBAF-mediated deprotection is quantitative but adds steps.

  • Byproduct Formation : Reductive amination may yield over-reduced products (e.g., butyl-phenothiazine). Using milder reductants (e.g., NaBH(OAc)₃) mitigates this.

  • Catalyst Cost : Palladium-based methods incur high costs. Nickel catalysts (e.g., NiCl₂·dme) offer a cheaper alternative but require higher temperatures .

Q & A

Q. What are the standard synthetic routes for preparing 10H-phenothiazine-10-butanol, and what analytical techniques validate its purity?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of 10H-phenothiazine with 1-bromo-4-butanol under basic conditions (e.g., KOH in ethanol/water) yields the target compound . Purification via recrystallization (ethyl acetate/hexane) is common. Purity validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and molecular structure.
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold) .

Q. How do crystallographic parameters inform the structural stability of 10H-phenothiazine derivatives?

Crystal lattice parameters (e.g., triclinic system with space group P1) derived from X-ray diffraction reveal intramolecular interactions. For example, the dihedral angle between the phenothiazine core and substituents (e.g., nitro groups) impacts planarity and π-π stacking, influencing thermal stability . Metrics like unit cell dimensions (a, b, c), angles (α, β, γ), and Z (molecules per unit cell) are critical for modeling molecular packing .

Q. What solvents and reaction conditions optimize yield in phenothiazine alkylation reactions?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures balance solubility and safety .
  • Temperature : 25–60°C avoids side reactions (e.g., over-alkylation).
  • Catalysts : LiHMDS (lithium hexamethyldisilazide) improves regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility. For example, a twisted phenothiazine core in solution (observed via NMR) may adopt a planar conformation in crystals due to packing forces. Mitigation strategies include:

  • DFT calculations to model solution vs. solid-state conformations.
  • Variable-temperature NMR to probe dynamic behavior.
  • Multi-technique validation (e.g., IR, Raman) to cross-check functional groups .

Q. What methodologies assess the bioactivity of 10H-phenothiazine-10-butanol in HDAC inhibition or antioxidant studies?

  • HDAC inhibition : Fluorescence-based assays using HeLa cell lysates, with suberoylanilide hydroxamic acid (SAHA) as a positive control. IC₅₀ values are calculated via dose-response curves .
  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC₅₀ compared to ascorbic acid .
  • Cellular uptake : LC-MS/MS quantifies intracellular concentrations after exposure .

Q. How do substituent positions (e.g., chloro, nitro) on the phenothiazine core affect electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., -NO₂ at para positions) reduce HOMO-LUMO gaps, enhancing charge-transfer properties (studied via cyclic voltammetry).
  • Steric effects : Bulky substituents at C-2 hinder alkylation but improve thermal stability (TGA/DSC data) .

Data Reproducibility and Validation

Q. What criteria ensure reproducibility in phenothiazine derivative synthesis?

  • Detailed reaction logs : Precise stoichiometry, solvent grades, and temperature ramps.
  • Batch-to-batch consistency : ≥3 independent syntheses with <5% yield variation.
  • Open data practices : Share crystallographic data (CIF files) in repositories like IUCrData .

Q. How are computational tools (e.g., SHELX, Gaussian) integrated into experimental workflows?

  • SHELX : Refines XRD data for bond lengths/angles and thermal displacement parameters. Example: SHELXL-2018 optimizes R factors (<0.05) for high-resolution structures .
  • Gaussian 16 : Models reaction pathways (e.g., transition states in alkylation) using DFT/B3LYP/6-31G(d) basis sets .

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